molecular formula C7H14O3 B13606957 (3S)-3-hydroxy-5-methylhexanoic acid CAS No. 119639-03-1

(3S)-3-hydroxy-5-methylhexanoic acid

Cat. No.: B13606957
CAS No.: 119639-03-1
M. Wt: 146.18 g/mol
InChI Key: SCAWECGFPWPHAR-LURJTMIESA-N
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Description

(3S)-3-hydroxy-5-methylhexanoic acid is an organic compound with a chiral center at the third carbon atom. This compound is characterized by the presence of a hydroxyl group (-OH) and a carboxylic acid group (-COOH) on a six-carbon chain. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-hydroxy-5-methylhexanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 5-methyl-3-oxohexanoic acid using chiral catalysts. This reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions. The reaction proceeds with high enantioselectivity, yielding the desired this compound.

Industrial Production Methods

Industrial production of this compound often involves biocatalytic processes. Enzymes such as alcohol dehydrogenases or ketoreductases are used to catalyze the reduction of 5-methyl-3-oxohexanoic acid to this compound. These biocatalytic processes are advantageous due to their high specificity, mild reaction conditions, and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-hydroxy-5-methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: 5-methyl-3-oxohexanoic acid or 5-methylhexanoic acid.

    Reduction: 3-hydroxy-5-methylhexanol.

    Substitution: 3-chloro-5-methylhexanoic acid or 3-bromo-5-methylhexanoic acid.

Scientific Research Applications

(3S)-3-hydroxy-5-methylhexanoic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of (3S)-3-hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and transport within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-hydroxy-5-methylhexanoic acid: The enantiomer of (3S)-3-hydroxy-5-methylhexanoic acid, differing in the spatial arrangement of atoms around the chiral center.

    3-hydroxyhexanoic acid: A similar compound lacking the methyl group at the fifth carbon.

    5-methylhexanoic acid: A similar compound lacking the hydroxyl group at the third carbon.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical transformations and interactions with biological molecules, making it a valuable compound in various fields of research.

Properties

CAS No.

119639-03-1

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(3S)-3-hydroxy-5-methylhexanoic acid

InChI

InChI=1S/C7H14O3/c1-5(2)3-6(8)4-7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1

InChI Key

SCAWECGFPWPHAR-LURJTMIESA-N

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)O

Canonical SMILES

CC(C)CC(CC(=O)O)O

Origin of Product

United States

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